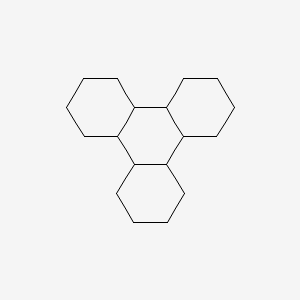

Triphenylene, octadecahydro-

Description

Structural Classification and Nomenclature within Saturated Polycyclic Hydrocarbons

Perhydrotriphenylene belongs to the class of saturated polycyclic hydrocarbons, which are organic compounds consisting of multiple fused rings containing only carbon and hydrogen atoms connected by single bonds. enviro.wiki Its structure is derived from the complete hydrogenation of the aromatic hydrocarbon triphenylene (B110318). The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1,2,3,4,4a,4b,5,6,7,8,8a,8b,9,10,11,12,12a,12b-octadecahydrotriphenylene. nih.gov Common synonyms include perhydrotriphenylene and the abbreviated PHTP. nih.govchemspider.com

The molecule exists as several stereoisomers due to the presence of multiple chiral centers. The most stable and extensively studied isomer is the all-trans configuration, which possesses a D₃ symmetry. aip.orgnih.gov This high degree of symmetry and conformational rigidity are key to its properties as a host molecule.

Interactive Table 1: Nomenclature and Structural Identifiers for Perhydrotriphenylene

| Identifier Type | Value |

| IUPAC Name | 1,2,3,4,4a,4b,5,6,7,8,8a,8b,9,10,11,12,12a,12b-octadecahydrotriphenylene nih.gov |

| Common Name | Perhydrotriphenylene (PHTP) nih.gov |

| Synonym | Octadecahydrotriphenylene chemspider.com |

| Molecular Formula | C₁₈H₃₀ nih.gov |

| Molecular Weight | 246.4 g/mol nih.gov |

| CAS Number | 1010-44-2 |

| Chirality | Exists as chiral enantiomers (e.g., (S)-PHTP) aip.org |

Historical Context of Perhydrotriphenylene Discovery and Early Synthetic Concepts

The study of perhydrotriphenylene has a history rooted in the exploration of stereochemistry and polymerization. Early interest in PHTP was significantly driven by the work of Farina and colleagues, who recognized its potential as a chiral host molecule. In a landmark study, they reported the first asymmetric inclusion polymerization of trans-1,3-pentadiene using optically active PHTP as the host. scispace.comacs.org This demonstrated that the chiral environment provided by the PHTP channels could induce stereoregularity in the resulting polymer.

The synthesis of optically active PHTP was a crucial step. The resolution of racemic PHTP was a pioneering achievement in the field of organic chemistry, marking one of the first resolutions of a chiral organic molecule of this type. acs.org Early synthetic concepts revolved around the catalytic hydrogenation of triphenylene. The complete saturation of the aromatic rings of triphenylene under high pressure and temperature in the presence of suitable catalysts yields the perhydrogenated product. osti.gov The separation of the various stereoisomers, particularly the isolation of the all-trans isomer, was essential for its application in inclusion chemistry. researchgate.net

Evolution of Research Interest: From Molecular Structure to Functional Materials

The research focus on perhydrotriphenylene has evolved significantly from its initial structural and stereochemical characterization to its application in the burgeoning field of functional materials and supramolecular chemistry. researchgate.net The ability of PHTP to form channel-like inclusion compounds has been the cornerstone of this evolution. tandfonline.com In these structures, guest molecules are encapsulated within the one-dimensional channels formed by the crystalline lattice of PHTP molecules. researchgate.netresearchgate.net

This host-guest chemistry has been exploited to create highly ordered assemblies of functional molecules, leading to materials with tailored properties. capes.gov.br Research has demonstrated that by incorporating photo- and electro-responsive dyes into PHTP channels, it is possible to develop hybrid systems for applications such as solar cells and optoelectronic devices. researchgate.netscispace.com The confinement of guest molecules within the PHTP nanochannels can enhance their photophysical properties, such as fluorescence quantum yields and photostability, by restricting molecular motion. researchgate.net

Furthermore, the alignment of dipolar guest molecules within the PHTP channels can lead to the formation of polar materials with potential applications in nonlinear optics and pyroelectric devices. aip.orgiucr.orgcapes.gov.br The study of these host-guest systems has provided valuable insights into fundamental processes like energy and charge transfer at the nanoscale. researchgate.netscispace.com

Interactive Table 2: Research Evolution of Perhydrotriphenylene

| Research Era | Key Focus | Notable Findings & Applications |

| Early Studies (mid-20th Century) | Stereochemistry & Polymerization | First asymmetric inclusion polymerization using chiral PHTP. scispace.comacs.org Resolution of racemic PHTP. acs.org |

| Late 20th Century | Supramolecular Chemistry & Host-Guest Systems | Formation of channel-like inclusion compounds with various guest molecules. tandfonline.com Studies on the thermodynamics and mobility of guests within PHTP channels. tandfonline.comtandfonline.com |

| Contemporary Research (21st Century) | Functional Materials & Nanotechnology | Development of photo- and electro-responsive materials for optoelectronics. researchgate.netscispace.com Creation of polar materials for nonlinear optics and pyroelectric applications. aip.orgcapes.gov.br Investigation of energy and charge transport in 1D molecular arrays. researchgate.net |

Current Academic Significance and Future Research Trajectories

Perhydrotriphenylene continues to be a molecule of significant academic interest, primarily within the realms of supramolecular chemistry, crystal engineering, and materials science. rsc.org Its utility as a robust, channel-forming host allows for the precise arrangement of guest molecules, enabling the study of structure-property relationships in a controlled, low-dimensional environment. researchgate.netresearchgate.net Current research often focuses on the design and synthesis of novel PHTP-based inclusion compounds with specific functionalities.

Future research trajectories are likely to expand on these themes. One promising direction is the development of more complex, multi-component host-guest systems where sequential energy or electron transfer processes can be engineered for applications in artificial photosynthesis or molecular electronics. researchgate.net The creation of PHTP-based materials for chiral separations and asymmetric catalysis also remains an active area of investigation, building upon the seminal work on its chiral properties. aip.orgresearchgate.net Moreover, the use of advanced characterization techniques, such as synchrotron X-ray diffraction and solid-state NMR, will continue to provide deeper insights into the complex structural and dynamic properties of these fascinating materials. iucr.orgtandfonline.com The ongoing exploration of PHTP and its inclusion compounds holds significant promise for the bottom-up fabrication of next-generation functional materials. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C18H30 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1,2,3,4,4a,4b,5,6,7,8,8a,8b,9,10,11,12,12a,12b-octadecahydrotriphenylene |

InChI |

InChI=1S/C18H30/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h13-18H,1-12H2 |

InChI Key |

GSCVIAUUCUEVEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C3CCCCC3C4C2CCCC4 |

Synonyms |

all-trans-perhydrotriphenylene perhydrotriphenylene |

Origin of Product |

United States |

Synthetic Methodologies for Perhydrotriphenylene and Its Derivatives

Catalytic Hydrogenation of Triphenylene (B110318) Precursors

Triphenylene, a polycyclic aromatic hydrocarbon (PAH), is relatively resistant to hydrogenation due to its high resonance stability. wikipedia.orgebi.ac.uk The complete saturation of its four fused benzene (B151609) rings to yield octadecahydrotriphenylene requires robust catalytic systems and optimized reaction conditions.

Both homogeneous and heterogeneous catalysts have been explored for the hydrogenation of triphenylene. Heterogeneous catalysts are more commonly employed due to their ease of separation from the reaction mixture.

Heterogeneous Catalysts: Systems based on noble metals such as ruthenium (Ru), rhodium (Rh), and palladium (Pd) supported on various materials like carbon, alumina (B75360) (Al₂O₃), and niobia have demonstrated activity. rsc.orgscribd.com For instance, ruthenium nanoparticles stabilized by triphenylphosphine (B44618) have been shown to be effective for the partial hydrogenation of triphenylene under mild conditions. rsc.org However, achieving full saturation to octadecahydrotriphenylene often requires more forcing conditions. Palladium on γ-Al₂O₃ has been used for the hydrogenation of various PAHs, including triphenylene, under relatively mild conditions. scribd.com

Homogeneous Catalysts: While less common for complete saturation, homogeneous catalysts, such as transition-metal carbonyl hydrides, have been investigated for the selective reduction of polynuclear aromatic compounds. acs.org

The choice of catalyst and support can significantly influence the reaction's efficiency and the distribution of partially and fully hydrogenated products.

The yield and stereoselectivity of perhydrotriphenylene synthesis are highly dependent on reaction parameters such as hydrogen pressure, temperature, reaction time, and solvent.

A study on the hydrogenation of triphenylene using ruthenium nanoparticles (Ru-NPs) in tetrahydrofuran (B95107) (THF) highlighted the influence of these factors. rsc.org Initial hydrogenation at 20 bar of H₂ and 30°C for 16 hours resulted in a 61% conversion, with the major product being the partially hydrogenated 1,2,3,4-tetradecahydrotriphenylene. rsc.org Achieving higher degrees of hydrogenation, let alone full saturation, necessitates more rigorous conditions. For example, increasing the temperature and pressure can promote the formation of more saturated products, but may also lead to undesirable side reactions or reduced stereoselectivity. rsc.org

The table below summarizes the results from the catalytic hydrogenation of triphenylene under specific conditions.

| Catalyst | Pressure (bar H₂) | Temperature (°C) | Time (h) | Conversion (%) | Dodecahydrotriphenylene (%) | Octadecahydrotriphenylene (%) |

| Ru-NPs | 20 | 80 | 24 | 100 | 39 | Not Observed |

| Pd/γ-Al₂O₃ | Not Specified | 90 | 0.5 | Not Specified | 124.6 ± 20.6 (relative amount) | 15.0 ± 37.5 (relative amount) |

Data adapted from The Royal Society of Chemistry and Scribd. rsc.orgscribd.com

This data illustrates the difficulty in achieving complete hydrogenation to octadecahydrotriphenylene. Even at elevated temperatures and complete conversion of the starting material, the dodecahydro- intermediate can be the main product. rsc.org The formation of octadecahydrotriphenylene was observed with a Pd/γ-Al₂O₃ catalyst, though its relative amount increased gradually over a longer reaction time of 6 hours. scribd.com

The hydrogenation of triphenylene is understood to proceed in a stepwise fashion. The external rings are typically hydrogenated first, followed by the more sterically hindered internal ring. scribd.com This sequential hydrogenation leads to the formation of various partially hydrogenated intermediates, such as dodecahydrotriphenylene.

The puckered conformation of the peripherally hydrogenated rings is thought to impede the access of the intermediate to the catalyst surface, thus making the hydrogenation of the central ring more challenging. scribd.com This steric hindrance is a key factor in the slower rate of formation of octadecahydrotriphenylene compared to its partially hydrogenated precursors. scribd.com

Stereoselective Synthesis and Isolation of Perhydrotriphenylene Stereoisomers

Perhydrotriphenylene can exist in several diastereomeric forms due to the relative orientations of the hydrogen atoms at the stereocenters created during hydrogenation. The stereochemical outcome of the synthesis is of great importance as the different isomers can possess distinct properties and applications.

The synthesis of specific stereoisomers of perhydrotriphenylene is a significant challenge in organic synthesis. The anti,trans,anti,trans,anti,trans isomer is one of the most stable and well-studied isomers. Achieving a high degree of stereoselectivity, which is the preferential formation of one stereoisomer over others, requires careful control over the synthetic route. unacademy.comanu.edu.au This can involve the use of specific catalysts, chiral auxiliaries, or stereoselective reactions that favor the formation of a particular diastereomer.

Since perhydrotriphenylene is a chiral molecule, it can exist as a pair of enantiomers. The resolution of these enantiomers is crucial for applications that rely on the specific chirality of the molecule, such as in asymmetric synthesis or as chiral hosts in inclusion compounds. scispace.comacs.orgosti.gov

Resolution can be achieved by various methods, including the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Another approach is through chiral chromatography. Once resolved, optically active perhydrotriphenylene has been famously used as a chiral host for the asymmetric polymerization of dienes, demonstrating the transfer of chirality from the host to the guest polymer. scispace.comacs.org

Functionalization and Derivatization Strategies for the Saturated Core

The inert nature of the saturated hydrocarbon core of perhydrotriphenylene presents a significant challenge for functionalization and derivatization. However, specific synthetic strategies have been developed to introduce functional groups, thereby expanding the potential applications of the PHTP scaffold.

One notable method for creating a functionalized PHTP derivative involves a tandem Michael addition–aldol (B89426) reaction. This approach leads to the formation of a new functionalized perhydrotriphenylene derivative, demonstrating that the core can be chemically modified to incorporate new functionalities. researchgate.net The reaction of a silyl (B83357) enol ether with a cyclohexanone (B45756) and an enone in the presence of a Lewis acid like TiCl4/Ti(OiPr)4 initiates a domino process. This sequence of reactions first produces an adduct which then further reacts to yield the functionalized perhydrotriphenylene core. researchgate.net

Further research into the derivatization of the PHTP core has explored the inclusion of various guest molecules within its channel-like structure. While not a direct covalent functionalization of the PHTP molecule itself, this host-guest chemistry allows for the creation of supramolecular assemblies with tailored properties. For instance, the inclusion of oligophenylenevinylene derivatives within the PHTP host has been studied for its optical properties. researchgate.net Similarly, the covalent attachment of chromophores to guest molecules that are then included in the PHTP matrix is another strategy to create functional materials. spiedigitallibrary.org

The development of derivatization techniques for analytical purposes, such as those used in gas chromatography, often involves reactions like alkylation, acylation, and silylation to enhance volatility and detectability. research-solution.comscribd.com These general strategies could potentially be adapted for the preparative functionalization of the PHTP core, should suitable reaction conditions be established. For example, converting carboxylic acids to amides or esters is a common derivatization method. thermofisher.com

The table below summarizes a key strategy for the functionalization of the perhydrotriphenylene core.

Table 1: Functionalization Strategy for the Perhydrotriphenylene Core

| Reaction Type | Reagents | Product Description | Reference |

|---|---|---|---|

| Tandem Michael addition–aldol reaction | Silyl enol ether, cyclohexanone, enone, Lewis acid (e.g., TiCl4/Ti(OiPr)4) | A new functionalized perhydrotriphenylene derivative. | researchgate.net |

Advanced Purification and Separation Techniques for Complex Mixtures

The synthesis of perhydrotriphenylene often results in a complex mixture of stereoisomers. The separation and purification of these isomers are crucial for studying their individual properties and for their application in areas such as chiral recognition and materials science. Advanced chromatographic techniques are at the forefront of these separation efforts.

Preparative Gas Chromatography (pGC) has proven to be a powerful tool for the separation of volatile and semi-volatile compounds, including the isomers of perhydrotriphenylene. libretexts.org The enantiomers of all-trans-perhydrotriphenylene (PHTP) have been successfully separated using semi-preparative gas chromatography. byjus.comgla.ac.uk This separation is typically achieved using a chiral stationary phase.

One effective chiral selector is heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin (TBDMS-β-CD). gla.ac.uk This chiral stationary phase, when coated on a support like Chromosorb P AW-DMCS and mixed with a polysiloxane such as SE-54, allows for the resolution of the PHTP enantiomers. gla.ac.uk Optimization of chromatographic conditions, including oven temperature, carrier gas flow rate, and sample load, is critical to achieving high purity of the separated enantiomers. gla.ac.uk For instance, a packed column with these materials can yield highly enriched enantiomers with purities up to 99.6% (99.2% enantiomeric excess) in a single separation step. gla.ac.uk

The separation of diastereomers can often be achieved using standard, non-chiral chromatography due to their differing physical properties. unibe.chresearchgate.net However, for complex mixtures of perhydrotriphenylene isomers, more advanced techniques are necessary. The general principles of derivatization to enhance separability, as discussed in the context of functionalization, are also relevant here. By converting the isomers into derivatives, their chromatographic behavior can be altered, potentially simplifying separation. mpg.de

The table below details an advanced purification technique for perhydrotriphenylene isomers.

Table 2: Advanced Purification Technique for Perhydrotriphenylene Isomers

| Technique | Stationary Phase/Selector | Target Isomers | Achieved Purity | Reference |

|---|---|---|---|---|

| Semi-preparative Gas Chromatography | Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin (TBDMS-β-CD) on Chromosorb P AW-DMCS with SE-54 | Enantiomers of all-trans-perhydrotriphenylene | Up to 99.6% (99.2% ee) | gla.ac.uk |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques

Spectroscopy offers a powerful, non-destructive window into the molecular world of PHTP, revealing information about its conformation, the mobility of its structure, and its interactions with included guest species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure and dynamics of perhydrotriphenylene and its inclusion compounds. Both solution-state and solid-state NMR provide critical data.

In the solid state, Magic Angle Spinning (MAS) NMR is particularly powerful for describing the mobility of guest molecules within the PHTP channels. tandfonline.comtandfonline.com Cross-Polarization (CP) MAS NMR experiments can distinguish between the carbon atoms of the host PHTP and those of the guest molecules. electronicsandbooks.com The signals for PHTP carbons appear at approximately 48, 30, and 26 ppm, corresponding to different carbon environments in the structure. electronicsandbooks.com The presence of a guest molecule is confirmed by its own characteristic peaks, such as the peak at 33 ppm for the internal methylenes of a long-chain hydrocarbon guest. electronicsandbooks.com

The NMR pattern of a PHTP inclusion compound is diagnostic of its formation, as it differs significantly from that of pure, crystalline PHTP. electronicsandbooks.com Furthermore, measurements of spin-lattice relaxation times (T₁) provide quantitative information about the mobility of the guest chains inside the channels. tandfonline.comelectronicsandbooks.com For example, studies on PHTP including semifluorinated hydrocarbons show that the hydrocarbon portions of the guests have considerable mobility, while the fluorinated segments exhibit different relaxation behavior. tandfonline.com

| Guest Molecule | NMR Technique | Observed Dynamics | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-distyrylbenzene (2PV) | ¹³C and ²H MAS NMR | Overall wobble motion and localized 180° phenyl ring flips. | Activation energies for both motions are around 40 kJ/mol, indicating significant steric hindrance from the PHTP host. | umons.ac.be |

| n-Alkanes (e.g., n-C₂₄H₅₀) | ¹³C CP/MAS DD NMR | Considerable mobility of hydrocarbon chains. | Relaxation times (T₁) are reduced compared to pure PHTP, indicating dynamic guest behavior. | electronicsandbooks.com |

| Semifluorinated Hydrocarbons | ¹³C MAS DD NMR | Different mobility for hydrocarbon vs. fluorocarbon segments. | The carbon atoms of the host that are placed towards the channel are sensitive to interaction with guest molecules. | tandfonline.com |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a sensitive probe for the conformational state of PHTP and its guest molecules. These methods can detect subtle changes in molecular structure and intermolecular interactions.

Raman spectroscopy has been effectively used to study host-guest interactions within PHTP inclusion compounds. umons.ac.be When guest molecules like oligophenylenevinylenes are incorporated into the PHTP channels, their Raman spectra show shifts and changes in intensity, which can be correlated with the degree of confinement and interaction with the host matrix. umons.ac.be

A particularly powerful application of vibrational spectroscopy is Vibrational Circular Dichroism (VCD). Since PHTP is a chiral molecule (existing as R and S enantiomers), VCD can be used to determine its absolute configuration. nih.gov The VCD spectra of the two enantiomers are mirror images of each other. nih.gov By comparing experimentally measured VCD spectra with quantum-mechanical predictions, the absolute stereochemistry of D₃ symmetry PHTP can be reliably determined. nih.govscispace.com This methodology has been validated for PHTP and demonstrates the utility of VCD for detailed structural and conformational analysis, even for large and flexible molecules. nih.govacs.orgacs.org

Perhydrotriphenylene's ability to form channel-like inclusion compounds makes it an ideal host matrix for isolating and studying reactive radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for characterizing these paramagnetic species.

When a guest molecule within a PHTP single crystal is exposed to γ-irradiation, stable radicals can be formed on the guest. psu.edursc.org The radicals are protected from reacting further by the confining PHTP matrix. psu.edu For instance, the radical formed from nonadecan-10-one included in PHTP has been studied in detail by EPR. psu.edursc.org The EPR spectrum reveals hyperfine (hf) coupling between the unpaired electron and specific protons (one α-proton and two equivalent β-protons) on the radical, which allows for its structural identification. rsc.org

By recording EPR spectra at different orientations of the crystal in the magnetic field, a wealth of data on hf splittings and linewidths can be obtained. psu.edu This information provides insight into the precise orientation and dynamic properties of the guest radical within the host channel. psu.edu The radicalized guest is often found to reorient quickly on the EPR timescale within the PHTP channel. rsc.org Analysis of the temperature dependence of the EPR spectra can reveal changes in this motion and even slow conformational changes of the radical over time, such as a folding of the guest molecule inside the channel. psu.edursc.org

| Guest Molecule | Radical Formation | EPR Findings | Inferred Properties | Reference |

|---|---|---|---|---|

| Nonadecan-10-one | γ-irradiation removes a proton α to the carbonyl group. | Unpaired electron couples to one α-proton and two equivalent β-protons. Hyperfine coupling constants vary with temperature. | Radical reorients quickly within the PHTP channel. A slow conformational change (folding) is observed over time. | psu.edursc.org |

| Nitroxide Radicals | Inclusion of stable nitroxide radicals. | EPR spectra are sensitive to the radical's orientation and dynamics within the nanochannels. | The host-guest interactions and the degree of radical isolation or clustering can be determined. | researchgate.netrsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of guest molecules, known as chromophores, when they are confined within the nanochannels of PHTP. The constrained environment of the host can significantly alter the guest's absorption spectrum compared to its state in solution or in the bulk solid.

Studies on conjugated molecules, such as oligophenylenevinylenes and oligothiophenes, included in PHTP show that their UV-Vis spectra are modified upon inclusion. umons.ac.beresearchgate.net For example, the absorption spectrum of terthiophene within a PHTP adduct is markedly different from its spectrum in solution, which is interpreted as the guest molecule behaving as if it were an isolated entity in a "vacuum-like" space provided by the channel. researchgate.net

These spectral changes provide valuable information about host-guest interactions and the spatial arrangement of guest molecules. umons.ac.beresearchgate.net By preventing the aggregation that often occurs in the solid state of these chromophores, the PHTP host matrix allows for the study of their intrinsic electronic properties. umons.ac.be UV-Vis spectroscopy is also a practical tool for determining the molar ratio of guest to host in the inclusion compound crystals. umons.ac.be

Detailed Conformational Analysis and Interconversion Dynamics

The study of the geometries and associated energies of a molecule as it changes shape through bond rotations is known as conformational analysis. drugdesign.orglumenlearning.comlibretexts.org Perhydrotriphenylene, specifically the trans,anti,trans,anti,trans-isomer, possesses a highly rigid and stable conformation. This isomer has a completely equatorial structure, which imparts D₃ symmetry to the molecule. giulionatta.itnih.gov This high symmetry and rigidity are due to the fused cyclohexane (B81311) rings, which severely restrict bond rotation.

Conformational interconversion is the process of one conformer changing into another, which requires overcoming an energy barrier. drugdesign.org For many flexible molecules, this interconversion is rapid at room temperature. drugdesign.org However, for PHTP, the energy barrier to interconvert from its stable all-chair, all-equatorial conformation to other forms is substantial. This is because such an interconversion would necessitate a ring-flip in one or more of the fused cyclohexane rings, introducing significant steric and angle strain.

Studies on the behavior of polymer chains, such as polyethylene (B3416737) and poly(oxyethylene), confined within the channels of PHTP inclusion compounds provide indirect evidence for the conformational rigidity of the host structure. researchgate.net Research has shown that it is not possible for the included polymer chains to interconvert between their different allowed conformers without at least a portion of the chain exiting the channel. researchgate.net This suggests that the PHTP host channel is a static environment, which is a direct consequence of the host molecule's own conformational inflexibility and the high energy barrier for its interconversion. The thermal stability of many PHTP inclusion compounds, which often remain stable up to their melting points, further attests to the robustness of the PHTP conformational state. giulionatta.it

Chiroptical Properties and Absolute Stereochemistry Determination

The D₃ symmetry of the stable PHTP conformer makes it a chiral molecule, existing as a pair of enantiomers. giulionatta.itresearchgate.net The determination of the absolute configuration (AC) of such molecules, which lack conventional functional groups or chromophores, presents a significant challenge. However, the combination of chiroptical spectroscopy and quantum mechanical calculations has provided a reliable methodology for this purpose. nih.govacs.orgresearchgate.net

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light. acs.orgresearchgate.net Since the spectra of two enantiomers are mirror images of each other, comparing an experimental VCD or ECD spectrum to one predicted by theoretical calculations for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govacs.org

For perhydrotriphenylene, its absolute configuration has been determined by comparing experimental VCD and optical rotation (OR) data with results from Density Functional Theory (DFT) calculations. researchgate.net Specifically, the B3LYP/aug-cc-pVDZ level of theory has been used to calculate the specific rotation. nih.gov The experimental specific rotation [α]D for the levorotatory enantiomer was found to be -93°. nih.gov The excellent agreement between the experimental data and the DFT calculations for the R configuration led to the definitive assignment of the levorotatory enantiomer as R(-). nih.gov This demonstrates the power of modern chiroptical methods in assigning the absolute stereochemistry of even challenging molecules like chiral alkanes. researchgate.netnih.gov

| Chiroptical Property | Method | Result | Conclusion | Reference |

|---|---|---|---|---|

| Optical Rotation (OR) | Experimental | [α]D = -93° | The absolute configuration of the levorotatory enantiomer is R(-). | nih.gov |

| Optical Rotation (OR) | TDDFT/GIAO (B3LYP/aug-cc-pVDZ) | Calculation predicts the correct sign and a significant magnitude for the R configuration. | nih.gov | |

| Vibrational Circular Dichroism (VCD) | Experimental & DFT Calculation | Excellent agreement between the experimental spectrum of the (+)-enantiomer and the spectrum calculated for the D₃-symmetric structure. | Confirms the D₃ symmetry and allows for definitive AC assignment. | nih.govresearchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic molecular properties of octadecahydro-triphenylene. ornl.govnorthwestern.edu These ab initio methods solve the Schrödinger equation with certain approximations to provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics. ornl.gov

Calculations reveal that octadecahydro-triphenylene is a wide-bandgap insulator, a property stemming from its fully saturated hydrocarbon structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are separated by a significant energy gap, explaining its lack of electronic conductivity and its optical transparency in the visible region.

Key molecular properties that can be determined through quantum chemical calculations include:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the various conformers.

Dipole Moment and Polarizability: Quantifying the molecule's response to an external electric field.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which arise from the molecule's vibrational modes.

These calculations are often performed for the different stereoisomers of octadecahydro-triphenylene to understand how their distinct three-dimensional structures influence their electronic properties.

Density Functional Theory (DFT) and Ab Initio Methods for Energetics and Reactivity

Density Functional Theory (DFT) has become a popular and cost-effective method for studying large molecules like octadecahydro-triphenylene. nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, offering a good balance between accuracy and computational cost, especially for systems with many atoms. nih.govaip.org Ab initio methods, while often more computationally demanding, can provide highly accurate benchmark data. nih.gov

These computational approaches are instrumental in exploring the energetics and reactivity of octadecahydro-triphenylene. They allow for the calculation of reaction energies, activation barriers, and the identification of stable intermediates and transition states. rsc.org

The reversible hydrogenation and dehydrogenation of aromatic compounds is a key area of research for hydrogen storage applications. mdpi.comgoogle.com Computational methods are used to map the potential energy surface for the hydrogenation of triphenylene (B110318) to octadecahydro-triphenylene and the reverse dehydrogenation process. mdpi.com

Studies have shown that the hydrogenation of triphenylene, like other polycyclic aromatic hydrocarbons, proceeds through a series of steps. mdpi.com The initial hydrogenation steps, which break the aromaticity of a benzene (B151609) ring, are typically the most energetically demanding. mdpi.com DFT calculations can pinpoint the relative energies of partially hydrogenated intermediates, helping to understand the reaction pathway.

For the dehydrogenation of octadecahydro-triphenylene, calculations indicate that the stability of the different stereoisomers can influence the reaction rate. mdpi.com For instance, the cis-isomers may have different dehydrogenation barriers compared to the more stable trans-isomers. mdpi.com Computational studies have also explored the thermodynamics of these reactions, revealing that dehydrogenation is an endothermic process requiring significant energy input. google.com

| Process | Key Energetic Feature | Computational Method | Finding |

| Hydrogenation | Rate-limiting step | DFT | Addition of the first hydrogen atom to an aromatic ring. mdpi.com |

| Dehydrogenation | Isomer effect | DFT | cis-isomers may exhibit different reaction kinetics than trans-isomers. mdpi.com |

| Dehydrogenation | Thermodynamics | DFT | Highly endothermic process. google.com |

| Isomerization | Interconversion | DFT | cis-isomers can convert to more stable trans-isomers during dehydrogenation. mdpi.com |

Identifying the transition state (TS) is crucial for understanding the mechanism and kinetics of a chemical reaction. rsc.org For the hydrogenation and dehydrogenation of the triphenylene/octadecahydro-triphenylene system, computational chemists locate the TS for each elementary step. This involves finding the saddle point on the potential energy surface that connects reactants and products.

The structure and energy of the transition state provide insights into the activation energy of the reaction. For example, in catalytic hydrogenation, DFT calculations can model the interaction of the substrate with the catalyst surface and locate the transition state for hydrogen addition. Universal scaling relations for transition state energies in hydrogenation/dehydrogenation reactions have been developed based on DFT calculations for a wide range of molecules and catalysts. rsc.org These models help in predicting the catalytic activity for related systems.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

Octadecahydro-triphenylene has a complex conformational landscape due to its multiple stereocenters and the flexibility of its cyclohexyl rings. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore this vast conformational space. nih.govbiorxiv.orgaps.org

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the molecule's conformation evolves over time. nih.gov This allows for the study of dynamic processes such as ring flips and interconversions between different chair and boat conformations of the cyclohexane (B81311) rings.

Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space. scispace.comresearchgate.netox.ac.uk By generating a large number of random conformations and evaluating their energies, an MC simulation can identify low-energy, stable conformers and estimate their relative populations at a given temperature. These methods are particularly useful for overcoming energy barriers and sampling a wider range of conformations than might be accessible in a standard MD simulation. frontiersin.org

Computational Prediction and Interpretation of Spectroscopic Signatures

Computational methods are essential for predicting and interpreting the spectroscopic signatures of octadecahydro-triphenylene. By calculating properties related to different spectroscopic techniques, theory can aid in the analysis of experimental data and the structural assignment of different isomers.

For example:

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the different carbon and hydrogen atoms in the molecule. acs.org These predictions are highly sensitive to the local geometric and electronic environment, making them invaluable for distinguishing between different stereoisomers.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectra for different conformers with experimental data, it is possible to identify the dominant conformations present in a sample.

Vibrational Circular Dichroism (VCD): For chiral isomers of octadecahydro-triphenylene, VCD spectroscopy is a powerful tool for determining their absolute configuration. researchgate.net Theoretical calculations of VCD spectra are crucial for this purpose, as the sign and intensity of the VCD bands are directly related to the molecule's chirality. researchgate.net

Modeling of Host-Guest Interactions and Confinement Effects in Perhydrotriphenylene Channels

A remarkable property of octadecahydro-triphenylene is its ability to form crystalline inclusion compounds, where guest molecules are encapsulated within one-dimensional channels formed by the PHTP host lattice. umons.ac.beresearchgate.netrsc.org Computational modeling is extensively used to study these host-guest systems.

Molecular dynamics and Monte Carlo simulations can model the behavior of guest molecules within the PHTP channels. umons.ac.beuchile.cl These simulations provide insights into:

Guest Mobility: The simulations can reveal the extent of translational and rotational motion of the guest molecules within the confining environment of the channel. umons.ac.be Studies have shown that the mobility of the guest is significantly influenced by the flexibility of the host lattice; simulations that treat the PHTP matrix as rigid often yield unrealistically high barriers for guest motion. umons.ac.be

Conformational Changes: The confinement within the nanochannels can induce changes in the conformation of flexible guest molecules. uchile.cl For example, oligomers that are non-planar in the gas phase may adopt a more planar geometry inside the PHTP channels. uchile.clresearchgate.net

Host-Guest Interactions: Calculations can quantify the non-covalent interactions (e.g., van der Waals forces) between the guest and the inner walls of the PHTP channel. These interactions are crucial for the stability of the inclusion compound. umons.ac.be

Chemical Reactivity and Transformation Pathways of Perhydrotriphenylene

Reversible Dehydrogenation for Hydrogen Release

The reversible hydrogenation and dehydrogenation of the triphenylene (B110318)/perhydrotriphenylene system is a promising avenue for chemical hydrogen storage. The process involves the catalytic addition of hydrogen to the aromatic triphenylene to form PHTP, and the subsequent release of hydrogen through the dehydrogenation of PHTP.

Efficiently releasing hydrogen from perhydrotriphenylene requires effective catalysts and optimized conditions. Research has explored various catalytic systems to facilitate this dehydrogenation process at milder temperatures and pressures, which is crucial for practical applications.

Platinum-containing catalysts supported on carbon have been investigated for the dehydrogenation of cycloalkanes, a reaction analogous to the dehydrogenation of PHTP. google.com Studies have shown that processes carried out between 200°C and 400°C under "wet-dry multiphase conditions" can enhance reaction kinetics. google.comgoogle.com These conditions involve intermittent contact of the liquid hydrocarbon with the heated solid catalyst, leading to improved efficiency. google.comgoogle.com

The development of these catalysts aims to lower the required temperatures for dehydrogenation, which is thermodynamically challenging. By making the process more energy-efficient and reversible at milder conditions, the practical viability of perhydrotriphenylene as a hydrogen storage material is significantly enhanced. google.com

C₁₈H₃₀ (Perhydrotriphenylene) ⇌ C₁₈H₁₂ (Triphenylene) + 9H₂

The enthalpy of hydrogenation for the triphenylene/perhydrotriphenylene system is approximately -15.5 kcal/mol H₂. google.com Bringing the energy levels of the hydrogenated and dehydrogenated forms closer together is key to achieving facile reversibility at moderate temperatures. google.com

The kinetics of hydrogen desorption are influenced by temperature, pressure, and the catalyst used. The rate of a desorption reaction is often described by an Arrhenius-type equation, which can be modified to account for the limiting effect of equilibrium thermodynamics. chemrxiv.org As the system pressure approaches the equilibrium pressure, the net desorption rate approaches zero. chemrxiv.org

For practical hydrogen storage, it is desirable for dehydrogenation to occur at temperatures below 250°C and at hydrogen partial pressures greater than 0.1 bar. google.com Kinetic models are often employed to understand and predict the behavior of these systems, taking into account heat and mass transfer effects. chemrxiv.orgutwente.nl Studies on related systems, such as magnesium hydride, have utilized the concept of a constant pressure thermodynamic driving force to investigate desorption kinetics, providing a framework for comparing the effectiveness of different catalysts. mdpi.com The ultimate goal is to design a system where hydrogen can be released efficiently and controllably to meet the demands of a fuel cell or other applications. google.com

| Parameter | Description | Significance |

| Catalyst | Substance that increases the rate of the dehydrogenation reaction without being consumed. | Enables hydrogen release at lower temperatures and pressures, improving energy efficiency. |

| Temperature | A measure of the thermal energy in the system. | Higher temperatures favor dehydrogenation thermodynamically and kinetically but increase energy input requirements. |

| Pressure | The force exerted by the hydrogen gas. | Lower hydrogen partial pressures favor dehydrogenation. The system must be able to release hydrogen at pressures suitable for the application. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | A less negative enthalpy of hydrogenation makes the reverse reaction (dehydrogenation) more favorable. |

| Kinetics | The study of reaction rates. | Fast kinetics are essential for on-demand hydrogen release. |

Reactions within Perhydrotriphenylene Nanochannels (Host-Initiated Reactions)

Perhydrotriphenylene crystallizes to form inclusion compounds with channel-like cavities, providing a unique environment for chemical reactions. psu.edu These nanochannels, with diameters of approximately 5 Å, can host guest molecules and facilitate reactions with a high degree of control over stereochemistry and product formation. psu.edukyoto-u.ac.jp

The nanochannels of PHTP serve as templates for the solid-state polymerization of various guest monomers. taylorfrancis.com This process, known as inclusion polymerization, allows for the synthesis of polymers with high stereoregularity. taylorfrancis.com The general process involves the complexation of the host (PHTP) with a guest monomer, followed by polymerization initiated by methods such as γ-ray or UV irradiation. taylorfrancis.com The resulting polymer is then separated from the host matrix. taylorfrancis.com

A variety of monomers, including dienes and vinyl monomers, have been polymerized within PHTP channels. taylorfrancis.com For instance, diacetylene has been shown to spontaneously polymerize in these confined spaces. taylorfrancis.com The constrained environment of the nanochannels influences the arrangement of the monomers, leading to the formation of polymers with specific tacticities. For example, polypropylene (B1209903) polymerized in PHTP channels is found to be syndiotactic. ncsu.edu This method provides a powerful tool for controlling polymer architecture at the molecular level. taylorfrancis.comresearchgate.net

| Monomer | Polymerization Method | Resulting Polymer Characteristics |

| Diacetylene | Spontaneous | Polymerized within channels. taylorfrancis.com |

| Polypropylene | Inclusion Polymerization | Predominantly syndiotactic. ncsu.edu |

| 2,3-Dimethylbutadiene | Inclusion Polymerization | High melting, crystalline, trans-1,4 addition polymer. researchgate.net |

| 2,3-Dichlorobutadiene | Inclusion Polymerization | High melting, crystalline, trans-1,4 addition polymer. researchgate.net |

The nanochannels of PHTP provide a unique environment for the study of radical formation and propagation. When guest molecules within the PHTP channels are subjected to high-energy irradiation, such as γ-rays, stable radicals can be formed. psu.edursc.org These radicals are confined within the solid matrix, which can significantly influence their structure, dynamics, and reactivity. psu.edu

Electron Paramagnetic Resonance (EPR) spectroscopy has been a key technique for studying these radicals. psu.edursc.org For example, the radical formed from nonadecan-10-one included in PHTP has been studied in detail. psu.edursc.org The results indicate that the radical reorients rapidly within the PHTP channels. psu.edursc.org The weaker host-guest interactions in PHTP compared to other host matrices like urea (B33335) lead to faster rotational motion of the radical. psu.edu

The confinement within the nanochannels can also stabilize growing polymer radicals by suppressing termination reactions. kyoto-u.ac.jpacs.org This can lead to living radical polymerizations, allowing for the synthesis of polymers with narrow molecular weight distributions. acs.org The study of radical behavior in these confined spaces provides fundamental insights into reaction mechanisms at the nanoscale. psu.edu

When optically resolved chiral PHTP is used as the host, its chiral nanochannels can induce asymmetry in the polymerization of prochiral monomers. taylorfrancis.com This leads to the formation of optically active polymers. taylorfrancis.comacs.org This process of asymmetric induction is a powerful method for synthesizing chiral polymers with a high degree of stereochemical control. taylorfrancis.comnih.gov

For example, the polymerization of trans-1,3-pentadiene in the channels of optically active PHTP results in an asymmetric polymer. taylorfrancis.comacs.org The chirality of the host matrix dictates the stereochemistry of the polymer chain as it forms within the nanochannel. taylorfrancis.com This approach has been successfully applied to various diene monomers to produce optically active polymers. taylorfrancis.com The ability to control the chirality of polymers is of significant interest for applications in areas such as chiral separation and catalysis. researchgate.net

| Chiral Host | Prochiral Monomer | Outcome |

| Optically resolved Perhydrotriphenylene | trans-1,3-Pentadiene | Asymmetric, optically active polymer. taylorfrancis.comacs.org |

Functionalization of the Perhydrotriphenylene Core via Selective Reactions

The functionalization of the perhydrotriphenylene (PHTP) core, a saturated hydrocarbon, is challenging due to the lack of inherent reactive functional groups and the stability of its C-H bonds. However, specific synthetic strategies have been developed to introduce functionality to its structure.

One notable pathway involves a tandem Michael addition–aldol (B89426) reaction sequence. This approach has been successfully used to create new functionalized PHTP derivatives. researchgate.netnactem.ac.ukugr.es The reaction typically involves the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation to form a new ring system attached to the PHTP framework. tamu.edumasterorganicchemistry.com This method provides a route to more complex architectures based on the perhydrotriphenylene scaffold. For instance, the synthesis of a C20H30O3 derivative has been reported through this tandem reaction, demonstrating a viable method for creating new isomers of functionalized PHTP. researchgate.netnactem.ac.uk

While direct C-H functionalization of saturated hydrocarbons is a significant area of research in organic chemistry, specific applications to the perhydrotriphenylene core are not widely documented in the reviewed literature. General methods for C-H functionalization, such as those catalyzed by palladium, often require directing groups to achieve selectivity at sites remote from existing functionality, a strategy that has been applied to various alicyclic amines. nih.gov The application of such advanced C-H activation techniques could represent a future avenue for the selective modification of the PHTP core.

It is important to distinguish the functionalization of the PHTP molecule itself from its more common application as a host material. PHTP is widely used to form channel-like inclusion compounds that encapsulate and align functional guest molecules, such as dyes or oligomers, for applications in optics and electronics. researchgate.netresearchgate.net In these cases, the functionality resides with the guest molecule, while the PHTP acts as a stable, non-covalent matrix.

| Reaction Type | Reagents/Conditions | Resulting Derivative | Reference |

|---|---|---|---|

| Tandem Michael Addition–Aldol Reaction | Base-catalyzed reaction involving an enolate and an α,β-unsaturated carbonyl compound. | A new isomer of a functionalized perhydrotriphenylene (e.g., C20H30O3). | researchgate.netnactem.ac.ukugr.es |

Stability Studies under Various Chemical and Environmental Conditions

Perhydrotriphenylene is recognized for its high stability, which is a crucial property for its applications, particularly as a host material in inclusion compounds. Its stability has been assessed under various conditions, including thermal, chemical, and environmental stresses.

Thermal Stability: Thermogravimetric Analysis (TGA) is a standard technique used to evaluate the thermal stability of materials by measuring changes in mass as a function of temperature. microbiozindia.comkiyorndlab.com4tu.nl Studies on inclusion compounds containing PHTP reveal its robust thermal nature. For example, differential scanning calorimetry and hot-stage microscopy have shown that PHTP-hexadecane inclusion compounds melt congruently, meaning they transition directly to a liquid state without decomposing the host lattice first. acs.org This is in contrast to urea-hexadecane compounds, which melt incongruently to give solid urea and liquid hexadecane, highlighting the superior stability of the PHTP host structure at its melting point. acs.org The thermal stability of guest molecules, such as polymers, is also enhanced when they are confined within the PHTP channels, as the rigid matrix restricts their movement and decomposition pathways. taylorfrancis.comresearchgate.net

Chemical Stability: The saturated C-H and C-C bonds of the perhydrotriphenylene framework are chemically robust. The molecule is resistant to further hydrogenation even under drastic experimental conditions (e.g., sulfided Ni-W/Al2O3 catalyst, 340°C, >2,900 psi), a testament to the stability of the fully saturated structure. osti.gov This inherent inertness is a key reason for its use as a host material, as it provides a non-reactive environment for guest molecules. For instance, radical species generated from guest molecules via γ-irradiation are found to be thermally stable within the PHTP channels because the host walls prevent the radicals from interacting and terminating. taylorfrancis.com Furthermore, when used as a host for polymer synthesis, PHTP allows for controlled radical polymerization by suppressing termination reactions. kyoto-u.ac.jp

Environmental and Photolytic Stability: Perhydrotriphenylene exhibits good stability under ambient environmental conditions. Crystalline layers of PHTP inclusion compounds deposited on substrates have been observed to be stable for days or even weeks. psu.edu This stability is crucial for the development of devices based on these materials. The compound's stability against chemical and photolytic degradation is also a valuable property, for example, when used to encapsulate agrochemicals to improve their physical properties and reduce environmental hazards. iucr.org While guest molecules within the PHTP channels can undergo photodegradation, the host itself provides a protective and stabilizing environment.

| Condition | Observation | Significance | Reference |

|---|---|---|---|

| Thermal (Melting Behavior) | PHTP-hexadecane inclusion compound melts congruently. | The PHTP host lattice is stable up to its melting point. | acs.org |

| Thermal (Guest Radicals) | Radicals of guest molecules are thermally stable within PHTP channels. | PHTP provides a protective, inert environment that prevents radical termination. | taylorfrancis.com |

| Chemical (Hydrogenation) | Resistant to further hydrogenation even under drastic conditions. | Demonstrates the high chemical stability of the saturated polycyclic framework. | osti.gov |

| Ambient/Environmental | Deposited thin films of PHTP inclusion compounds are stable for days to weeks. | Suitable for the fabrication of stable materials and devices. | psu.edu |

| Photolytic | Offers a stabilizing matrix for guest molecules against photolytic degradation. | Can be used to protect sensitive compounds. | iucr.org |

Applications in Advanced Materials Science and Energy Systems

Perhydrotriphenylene as a Host for Inclusion Compounds and Supramolecular Architectures

The equatorial isomer of perhydrotriphenylene is an exceptional host molecule, capable of forming a wide variety of inclusion compounds with numerous guest molecules. rsc.org These guests can range from nearly spherical molecules like carbon tetrachloride to planar molecules such as benzene (B151609), as well as linear molecules and even macromolecules. rsc.org This versatility has established PHTP as a fundamental building block in the construction of complex supramolecular architectures.

The formation of inclusion compounds with PHTP consistently results in a channel-like structure. rsc.org This architecture arises from the self-assembly of PHTP molecules into infinite stacks, where the threefold axes of the molecules are aligned parallel to the stack's axis. rsc.org This arrangement creates well-defined, pseudohexagonal nanochannels that encapsulate the guest molecules.

The synthesis of these lattices typically involves the crystallization of PHTP in the presence of the desired guest molecule. The specific structure of the resulting adduct can be influenced by the host-guest ratio and the nature of the guest. For instance, while guests like n-heptane result in a structure with no observed coherence between the guest molecules and the host lattice, other guests such as chloroform and cyclohexane (B81311) can induce the formation of more complex and ordered superstructures. rsc.org

Table 1: Structural Characteristics of PHTP Inclusion Compounds with Various Guests

| Guest Molecule | Guest Shape | Resulting Structure | Reference |

|---|---|---|---|

| n-Heptane | Linear | Simple channel-like, incoherent guest rows | rsc.org |

| Chloroform | Tetrahedral | Complex structure, two non-equivalent guest molecules | rsc.org |

| Cyclohexane | Chair | Helical arrangement of PHTP molecules, regular guest spacing | rsc.org |

| Benzene | Planar | Channel-like | rsc.org |

| Carbon Tetrachloride | Spherical | Isomorphous with n-heptane adduct | rsc.org |

By carefully selecting the guest molecule, it is possible to tune the internal organization of the inclusion compound. For example, studies with cyclohexane as a guest reveal a structure formed by the packing of parallel PHTP molecules arranged in helices, with the cyclohexane molecules spaced regularly within the channels. rsc.org This level of organization is essential for developing materials with specific directional properties, such as anisotropic conductivity or optical dichroism.

The confinement of molecules within the nanochannels of the PHTP host lattice significantly impacts their physical and electronic properties. The rigid and well-defined environment restricts the conformational freedom of the guest molecules, leading to changes in their behavior compared to the bulk or solution state.

X-ray diffraction studies have shown that the conformation of included n-hydrocarbons is not fully trans-planar but adopts a more twisted form. rsc.org This conformational change is a direct result of the spatial constraints imposed by the host. Furthermore, the isolation and regular arrangement of guest molecules can profoundly affect their photophysical properties. Research on stilbene and p-distyrylbenzene included in PHTP has demonstrated high fluorescence quantum yields and enhanced photostability due to the rigidity of the environment. researchgate.net For some guest molecules, the fluorescence spectra are characteristic of isolated molecules, while for others, the spectra are significantly modified, indicating intermolecular guest-guest interactions within the channels. researchgate.net Studies using NMR and fluorescence spectroscopy on 1,4-distyrylbenzene within PHTP channels revealed that while intramolecular mobility is reduced, it is not entirely suppressed by the host matrix. nih.gov This demonstrates the complex interplay between the host's rigidity and the guest's dynamic behavior. nih.gov

Role in Liquid Organic Hydrogen Carrier (LOHC) Systems

Beyond supramolecular chemistry, the triphenylene (B110318)/perhydrotriphenylene pair is a promising candidate for Liquid Organic Hydrogen Carrier (LOHC) systems. These systems store hydrogen in a safe, liquid form through the reversible catalytic hydrogenation of an unsaturated organic molecule (the "hydrogen-lean" form) to its saturated counterpart (the "hydrogen-rich" form).

The triphenylene/perhydrotriphenylene system offers a high theoretical hydrogen storage capacity. The hydrogenation of triphenylene (C₁₈H₁₂) to perhydrotriphenylene (C₁₈H₃₀) involves the addition of 9 molecules of H₂, resulting in a gravimetric storage capacity of approximately 7.3 wt%. This capacity is competitive with other well-studied LOHC systems. researchgate.net

The key reactions in this LOHC system are:

Hydrogenation (Storage): C₁₈H₁₂ + 9H₂ ⇌ C₁₈H₃₀ + Heat

Dehydrogenation (Release): C₁₈H₃₀ + Heat ⇌ C₁₈H₁₂ + 9H₂

The thermodynamics of this system are a critical consideration. The hydrogenation of aromatic compounds is typically exothermic and can be conducted under relatively mild conditions. google.com Conversely, the dehydrogenation to release hydrogen is endothermic and requires significant heat input at elevated temperatures to proceed efficiently. google.com

Table 2: Comparison of Triphenylene with Other LOHC Candidates

| LOHC System | Hydrogen-Lean Form | Hydrogen-Rich Form | Theoretical H₂ Capacity (wt%) |

|---|---|---|---|

| Toluene/Methylcyclohexane | Toluene | Methylcyclohexane | 6.2% |

| Naphthalene/Decalin | Naphthalene | Decalin | 7.3% |

| Triphenylene/Perhydrotriphenylene | Triphenylene | Perhydrotriphenylene | 7.3% |

| Dibenzyltoluene/Perhydrodibenzyltoluene | Dibenzyltoluene | Perhydrodibenzyltoluene | 6.2% |

The viability of any LOHC system hinges on the development of highly active, selective, and stable catalysts for both the hydrogenation and dehydrogenation reactions.

For the hydrogenation of triphenylene, catalysts based on noble metals such as palladium are effective. Studies on the hydrogenation of various polycyclic aromatic hydrocarbons have shown that palladium supported on alumina (B75360) (Pd/γ-Al₂O₃) can achieve complete saturation under mild conditions. nih.gov However, it was noted that under certain mild conditions, triphenylene was only partially hydrogenated, indicating that the central aromatic ring is more resistant to saturation and may require more optimized catalytic conditions. nih.gov

Advanced Polymeric Materials Synthesis via Topochemical Reactions

The ability of perhydrotriphenylene to form crystalline inclusion compounds with well-defined nanochannels provides a unique environment for controlling polymerization reactions. This "host-controlled" or "template" polymerization allows for a high degree of control over the structure and stereochemistry of the resulting polymers.

The channels within crystalline perhydrotriphenylene can act as templates to guide the polymerization of guest monomers, leading to the formation of stereoregular polymers. This method has been successfully applied to the polymerization of diene monomers. acs.orgacs.org When monomers are constrained within the PHTP channels, their orientation and mode of addition to the growing polymer chain are restricted, resulting in a polymer with a highly ordered microstructure that would be difficult to achieve through conventional polymerization methods.

For example, the polymerization of butadiene within PHTP inclusion compounds has been shown to proceed in a way that the crystal structure is maintained during the transformation from monomer to polymer. acs.org This indicates a high degree of topochemical control exerted by the host lattice. The resulting polymers exhibit high stereoregularity, which in turn influences their physical and chemical properties. While much of the foundational work has focused on diene monomers, the principles of host-controlled polymerization within PHTP channels suggest potential for the stereocontrolled polymerization of other monomers, such as vinyl monomers, which is a broader area of interest in polymer science. acs.org

| Monomer Type | Host Compound | Outcome of Host-Controlled Polymerization |

| Diene Monomers (e.g., Butadiene) | Perhydrotriphenylene | Formation of highly stereoregular polymers. acs.org |

| Vinyl Monomers | Porous Coordination Polymers | Control over tacticity (e.g., increased isotacticity). acs.org |

A particularly elegant application of perhydrotriphenylene in polymer synthesis involves the use of its optically active forms as a chiral template. When a racemic mixture of perhydrotriphenylene crystallizes, it can resolve into enantiomorphic crystals. Furthermore, optically active PHTP can be prepared and used to create a chiral environment for polymerization.

A notable example is the asymmetric radiation polymerization of trans-1,3-pentadiene included in optically active perhydrotriphenylene. acs.org In this process, the chirality of the PHTP host lattice is transferred to the guest monomers as they polymerize, resulting in the formation of an optically active polymer. This demonstrates a powerful method for asymmetric synthesis, where the chirality of the host dictates the stereochemical outcome of the polymerization. This approach offers a route to chiral polymers that may be difficult to synthesize through other means and has been a subject of interest in the broader field of asymmetric polymerization.

Perhydrotriphenylene in Sensing and Optoelectronic Applications as a Host Matrix

The rigid, well-defined cavities and channels in crystalline perhydrotriphenylene make it an excellent host matrix for isolating and orienting guest molecules. This property can be harnessed for applications in sensing and optoelectronics, where the local environment of a functional molecule can significantly influence its properties.

By incorporating guest molecules with specific photophysical properties into a PHTP matrix, it is possible to protect them from environmental quenching effects and control their aggregation state. This can lead to enhanced luminescence, including phosphorescence, at room temperature. The isolation of guest molecules within the PHTP channels can suppress non-radiative decay pathways, which are often caused by molecular motion and intermolecular interactions in the solid state or in solution.

While specific examples of perhydrotriphenylene being used in commercial sensing or optoelectronic devices are not prevalent in the provided literature, the principles of host-guest chemistry suggest significant potential. For instance, the enhancement of phosphorescence in guest molecules when dispersed in a rigid polymer matrix is a known phenomenon. ntu.edu.sg The crystalline and confining nature of the PHTP matrix could provide an even more structured and protective environment than an amorphous polymer. This could be exploited for the development of optical sensors, where changes in the luminescence of a guest molecule upon interaction with an analyte are monitored. In optoelectronics, controlling the alignment and aggregation of chromophores within the PHTP host could lead to materials with tailored light-emitting or charge-transport properties.

Future Directions and Interdisciplinary Research Opportunities

Novel Synthetic Strategies for Accessing Undiscovered Perhydrotriphenylene Isomers and Derivatives

While the equatorial isomer of PHTP is well-studied due to its ability to form channel-like inclusion compounds, other isomers remain less explored. researchgate.netethernet.edu.et The development of novel synthetic strategies is crucial for accessing these undiscovered isomers and for creating new PHTP derivatives with tailored properties.

Future synthetic efforts could focus on:

Stereoselective Synthesis: Developing catalytic systems that can selectively produce specific stereoisomers of PHTP. This would allow for a systematic investigation of how isomerism influences crystal packing and host-guest properties.

Functionalization: Introducing functional groups onto the PHTP scaffold. This could be achieved through post-synthesis modification or by using functionalized precursors. These derivatives could exhibit enhanced properties, such as improved solubility, altered electronic characteristics, or the ability to participate in specific chemical reactions. For instance, the synthesis of chiral PHTP has been shown to be a valuable tool in asymmetric photochemistry. nih.gov

Supramolecular Synthesis: Exploring the self-assembly of PHTP and its derivatives into more complex, higher-order structures. This could involve the use of templates or co-crystallization with other molecules to direct the formation of novel architectures. academie-sciences.fr

Advanced In Situ and Operando Characterization of Host-Guest Dynamics and Reactions

Understanding the dynamic interactions between PHTP as a host and its encapsulated guest molecules is fundamental to harnessing its full potential. Advanced in situ and operando characterization techniques, which allow for the real-time monitoring of systems under operational conditions, are essential for gaining deeper insights. mdpi.comresearchgate.netrsc.org

Key techniques and their potential applications include:

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can provide detailed information about the structure, dynamics, and orientation of guest molecules within the PHTP channels. rsc.org Temperature-dependent studies can reveal information about molecular mobility and phase transitions. rsc.org

X-ray Diffraction: Synchrotron-based X-ray diffraction can be used to determine the precise crystal structure of PHTP inclusion compounds and to monitor structural changes that occur during guest inclusion/release or chemical reactions. esrf.fr

Raman and Fluorescence Spectroscopy: These techniques are sensitive to the local environment of guest molecules and can be used to probe host-guest interactions and energy transfer processes. researchgate.netsyr.edu Polarized fluorescence spectroscopy can confirm the high degree of alignment of guest molecules within the PHTP channels. researchgate.net

Scanning Probe Microscopy: Techniques like scanning pyroelectric microscopy can be used to study the polarization distribution in polar PHTP inclusion compounds. acs.org

By combining these techniques, researchers can build a comprehensive picture of the dynamic processes occurring within PHTP-based systems, paving the way for the rational design of materials with specific functions.

Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery and Property Prediction

Potential applications of AI and ML include:

Property Prediction: ML models can be trained on existing experimental and computational data to predict the properties of new PHTP isomers and derivatives, as well as the behavior of different guest molecules within the PHTP host. research.googleneurips.cccecam.orgnih.govarxiv.org This can help to prioritize synthetic targets and guide experimental efforts.

Materials Discovery: Generative models, a type of AI, can be used to design novel PHTP-based materials with desired properties. microsoft.com These models can explore a vast chemical space to identify promising candidates for specific applications.

High-Throughput Screening: AI-driven workflows can automate the process of screening large databases of potential guest molecules for their ability to form stable inclusion compounds with PHTP. lumi-supercomputer.eu

Sustainable and Green Chemistry Approaches in Perhydrotriphenylene Synthesis and Application

As with all chemical processes, the development of sustainable and green methodologies for the synthesis and application of PHTP is of paramount importance. chemicals.gov.inchemmethod.comatbuftejoste.com.ng Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. chemicals.gov.inthegef.org

Key areas for implementing green chemistry in PHTP research include:

Greener Synthetic Routes: Developing synthetic pathways that utilize renewable feedstocks, employ catalytic methods to reduce waste, and use environmentally benign solvents.

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption.

Biodegradability: Designing PHTP derivatives that can be degraded into harmless products after their intended use.

By embracing green chemistry principles, the environmental impact of PHTP research and its potential future applications can be minimized.

Exploration of Perhydrotriphenylene in Emerging Quantum and Nanoscale Technologies

The unique ability of PHTP to create highly ordered, one-dimensional arrays of guest molecules makes it a promising platform for emerging quantum and nanoscale technologies. academie-sciences.frrero.ch

Potential applications in these fields include:

Nanowires and Nanochannels: The channels within PHTP crystals can act as templates for the synthesis of one-dimensional nanomaterials, such as conductive polymers or single-molecule wires. researchgate.netuni-muenchen.de The precise alignment of guest molecules within these channels is crucial for controlling their electronic and optical properties. researchgate.netresearchgate.net

Quantum Dots and Single-Molecule Magnets: PHTP can be used to isolate and study individual quantum dots or single-molecule magnets, preventing aggregation and allowing for the investigation of their intrinsic quantum properties. rero.ch

Nonlinear Optics: The non-centrosymmetric ordering of polar guest molecules within the PHTP host can lead to materials with significant nonlinear optical properties, such as second-harmonic generation (SHG). academie-sciences.fraip.org These materials have potential applications in photonics and optoelectronics.

Quantum Information Processing: The ordered arrangement of molecules within PHTP could potentially be used to create systems of coupled qubits for quantum information processing. Research into bio-inspired quantum technologies is exploring how complex biological systems achieve quantum coherence, which could provide insights for designing such systems. ox.ac.uk

The exploration of PHTP in these advanced technological areas is still in its early stages, but the unique properties of this molecule offer exciting possibilities for future breakthroughs.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (50 psi) | 75–85 | Scalability |

| Electrochemical | PC, Et₄NBF₄ | 85–90 | Eco-friendly, minimal byproducts |

| Scholl Reaction | FeCl₃, DCM | 60–70 | Functionalization versatility |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing octadecahydrotriphenylene?

Methodological Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms hydrogenation patterns. For example, NIST data (C18H24 dodecahydrotriphenylene) shows lattice parameters (a=8.452 Å, b=9.030 Å, c=16.707 Å) under ambient conditions .

- UV-Vis/Fluorescence Spectroscopy : Detects conjugation disruptions post-hydrogenation. Triphenylene derivatives emit blue fluorescence (λₑₓ=365 nm), which diminishes upon saturation .

- Raman Spectroscopy : Monitors pressure-induced structural changes (e.g., blue shifts in C-H modes under compression) .

Note : Combine TLC (for reaction monitoring) and GC-MS (for purity >98%) to validate intermediates .

Advanced: How does octadecahydrotriphenylene behave under high-pressure conditions, and what computational models support these findings?

Methodological Answer:

High-pressure studies (up to 21.6 GPa) reveal:

- Structural Stability : No phase transitions observed, unlike phenanthrene or coronene. Abrupt lattice parameter changes occur at ~10 GPa, attributed to van der Waals space compression .

- Computational Modeling : Density functional theory (DFT) predicts electron-phonon coupling constants for metallization potential. Armchair-edge configurations show higher stability than acene-type structures .

Q. Table 2: High-Pressure Behavior

| Pressure (GPa) | Raman Shift (cm⁻¹) | Lattice Parameter Change | Observation |

|---|---|---|---|

| 0–10 | Gradual blue shift | a, b, c decrease ~5% | Van der Waals compression |

| >10 | Linear shift | No phase transition | Molecular integrity maintained |

Advanced: How can researchers resolve contradictions in hydrogenation efficiency across studies?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Poisoning : Trace oxygen or moisture reduces Pd/C activity. Use glovebox conditions and degassed solvents for reproducibility .

- Reaction Monitoring : Inconsistent TLC/GC sampling intervals may miss intermediate equilibria. Standardize timepoints (e.g., hourly checks) .

- Computational Validation : Compare experimental yields with DFT-calculated activation energies to identify kinetic bottlenecks .

Case Study : Electrochemical methods show higher yields than catalytic hydrogenation due to in situ intermediate stabilization .

Basic: What analytical methods quantify octadecahydrotriphenylene in environmental samples?

Methodological Answer:

- Gas Chromatography (GC) : Use a nonpolar column (e.g., DB-5) and flame ionization detection (FID). Calibrate with Sigma-Aldrich-certified standards (10–100 mg/L in cyclohexane) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ=254 nm). Validate against NIST reference materials .

Protocol : Spike samples with deuterated analogs (e.g., d₁₀-triphenylene) to correct for matrix effects .

Advanced: How does electrochemical synthesis of triphenylene derivatives address scalability and sustainability?

Methodological Answer:

- Solvent Selection : Propylene carbonate (PC) replaces volatile organic solvents, reducing toxicity.

- Salt Additives : Tetraethylammonium tetrafluoroborate (Et₄NBF₄) enhances conductivity and product precipitation, simplifying purification .

- Scalability : Batch reactors with controlled current density (e.g., 5 mA/cm²) achieve gram-scale production without compromising yield .

Q. Table 3: Electrochemical vs. Thermal Synthesis

| Parameter | Electrochemical | Thermal (FeCl₃) |

|---|---|---|

| Yield (%) | 85–90 | 60–70 |

| Solvent Toxicity | Low (PC) | High (DCM) |

| Energy Input | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products